3-(benzyloxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide 3-(benzyloxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15114264
InChI: InChI=1S/C24H19N5O2S/c30-22(20-7-4-8-21(13-20)31-15-18-5-2-1-3-6-18)25-14-17-9-11-19(12-10-17)23-28-29-16-26-27-24(29)32-23/h1-13,16H,14-15H2,(H,25,30)
SMILES:
Molecular Formula: C24H19N5O2S
Molecular Weight: 441.5 g/mol

3-(benzyloxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide

CAS No.:

Cat. No.: VC15114264

Molecular Formula: C24H19N5O2S

Molecular Weight: 441.5 g/mol

* For research use only. Not for human or veterinary use.

3-(benzyloxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide -

Specification

Molecular Formula C24H19N5O2S
Molecular Weight 441.5 g/mol
IUPAC Name 3-phenylmethoxy-N-[[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzamide
Standard InChI InChI=1S/C24H19N5O2S/c30-22(20-7-4-8-21(13-20)31-15-18-5-2-1-3-6-18)25-14-17-9-11-19(12-10-17)23-28-29-16-26-27-24(29)32-23/h1-13,16H,14-15H2,(H,25,30)
Standard InChI Key RVWZKMXGRLCWEW-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NCC3=CC=C(C=C3)C4=NN5C=NN=C5S4

Introduction

3-(Benzyloxy)-N-(4- triazolo[3,4-b] thiadiazol-6-ylbenzyl)benzamide is a complex organic compound that integrates various functional groups and heterocycles, notably the benzyloxy group and a triazolo[3,4-b] thiadiazole moiety. This compound falls under the classification of thiadiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Synthesis

The synthesis of 3-(benzyloxy)-N-(4- triazolo[3,4-b] thiadiazol-6-ylbenzyl)benzamide typically involves multi-step reactions. These reactions may utilize reagents such as phosphorus pentasulfide or Lawesson's reagent for thiadiazole formation. The synthesis process often starts with benzyloxy derivatives and triazole-based intermediates. The reactions are typically monitored using thin-layer chromatography (TLC) to ensure completion and purity of the products.

Biological Activities

Thiadiazole derivatives, including those with a triazole-thiadiazole core, have garnered attention in pharmaceutical research for their potential antimicrobial and anti-inflammatory properties. While specific biological activity data for 3-(benzyloxy)-N-(4- triazolo[3,4-b] thiadiazol-6-ylbenzyl)benzamide is limited, its structural components suggest potential applications in these areas.

Spectroscopic Analysis

Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are commonly employed for structural elucidation of this compound. These techniques help confirm the molecular structure and purity of the synthesized compound.

Potential Applications

Given its complex structure and the presence of both triazole and thiadiazole moieties, 3-(benzyloxy)-N-(4- triazolo[3,4-b] thiadiazol-6-ylbenzyl)benzamide may have potential applications in medicinal chemistry, particularly in the development of antimicrobial or anti-inflammatory agents. Further research is needed to fully explore its biological activities and potential therapeutic uses.

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